molecular formula C23H31FO6 B194908 Fludrocortisone acetate CAS No. 514-36-3

Fludrocortisone acetate

Katalognummer B194908
CAS-Nummer: 514-36-3
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: SYWHXTATXSMDSB-GSLJADNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Fludrocortisone Acetate has a molecular formula of C23H31FO6 . It is an acetate ester resulting from the formal condensation of the primary hydroxy group of fludrocortisone with acetic acid .


Chemical Reactions Analysis

Fludrocortisone Acetate is an inactive pro-drug requiring hydrolyzation by esterases or pseudo-esterases in the liver and other body fluids . A newly developed reversed-phase high-performance liquid chromatographic assay and test method for determining content uniformity are described for fludrocortisone acetate .

Wissenschaftliche Forschungsanwendungen

Treatment of Adrenocortical Insufficiency

Fludrocortisone Acetate is used in conjunction with hydrocortisone to replace missing endogenous corticosteroids in patients with adrenal insufficiency . It is functionally similar to aldosterone, the body’s primary endogenous mineralocorticoid .

Treatment of Salt-Losing Adrenogenital Syndrome

Fludrocortisone Acetate is indicated for the treatment of salt-losing adrenogenital syndrome . It acts on the kidneys to increase both sodium reabsorption and potassium excretion .

Treatment of Postural Tachycardia Syndrome (PoTS)

Many PoTS patients are hypovolemic and respond well to increased fluid and blood volume . Fludrocortisone Acetate is used as a plasma volume expander in patients with PoTS .

Treatment of Otitis Externa and Otitis Media

Fludrocortisone Acetate is used in combination with other drugs to treat otitis externa and otitis media .

Research on Sustained Release Formulation

Research has been conducted on the sustained release formulation of Fludrocortisone Acetate . This could potentially improve the drug’s effectiveness and patient compliance.

Treatment of Hypovolemia

Fludrocortisone Acetate is used to treat patients with low blood volume . It increases plasma sodium concentration and thereby blood pressure .

Treatment of Hypoaldosteronism

Some PoTS patients have low levels of aldosterone . Fludrocortisone Acetate, being similar to aldosterone, is used in the treatment of such patients .

Research on Drug Interactions

Research is being conducted on the metabolism of Fludrocortisone Acetate and its interactions with other drugs . This could potentially lead to safer and more effective use of the drug.

Safety And Hazards

Fludrocortisone Acetate can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It may cause serious side effects such as swelling of feet or lower legs, rapid weight gain, muscle weakness, loss of muscle mass, blurred vision, tunnel vision, eye pain, or seeing halos around lights . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWHXTATXSMDSB-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023062
Record name Fludrocortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fludrocortisone acetate

CAS RN

514-36-3
Record name Fludrocortisone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludrocortisone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUDROCORTISONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fludrocortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fludrocortisone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDROCORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fludrocortisone acetate
Reactant of Route 2
Fludrocortisone acetate
Reactant of Route 3
Fludrocortisone acetate
Reactant of Route 4
Fludrocortisone acetate
Reactant of Route 5
Fludrocortisone acetate
Reactant of Route 6
Fludrocortisone acetate

Q & A

A: Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity. [, , ] It acts primarily on the distal tubules in the kidneys by binding to mineralocorticoid receptors. [] This binding promotes the reabsorption of sodium ions and increases the excretion of potassium and hydrogen ions. [] Consequently, fludrocortisone acetate increases plasma volume, leading to increased blood pressure. []

A: Fludrocortisone acetate effectively increases blood pressure by promoting sodium and water retention, making it a valuable treatment option for postural hypotension. [, ] In a case study, a patient with severe postural hypotension secondary to antidepressant therapy experienced significant symptom relief after fludrocortisone acetate treatment. []

A: Research suggests that fludrocortisone acetate can influence sodium balance in the central nervous system. [, ] In elderly patients with hyponatremia following head injuries, fludrocortisone acetate effectively restored serum sodium levels, suggesting its potential role in managing central nervous system-related sodium imbalances. []

ANone: While not explicitly provided in the provided abstracts, the molecular formula of fludrocortisone acetate is C23H31FO6, and its molecular weight is 422.5 g/mol. This information can be readily found in publicly available chemical databases.

A: Research indicates that fludrocortisone acetate exhibits varying stability depending on the formulation. [, ] A study comparing the stability of fludrocortisone acetate capsules and titrated powders found that the titrated powders remained stable for one year at controlled ambient temperature and protected from light. [] In contrast, the capsules were stable for only six months, with increased degradation observed after one year, despite the fludrocortisone content remaining within acceptable limits. []

ANone: Fludrocortisone acetate is a synthetic corticosteroid primarily recognized for its therapeutic applications and does not possess inherent catalytic properties. [1-24] Therefore, this compound finds no direct applications in catalysis.

ANone: The provided research primarily focuses on clinical observations, pharmacological effects, and analytical methods related to fludrocortisone acetate. [1-24] There is no mention of employing computational chemistry or modeling techniques in these studies.

A: While the provided research doesn't directly compare fludrocortisone acetate to its non-fluorinated counterpart, it's known that the fluorine atom at the 9α-position significantly enhances its mineralocorticoid potency compared to hydrocortisone. [, ] This structural modification contributes to its enhanced sodium-retaining effects and overall therapeutic profile. [, ]

A: One study demonstrated that formulating fludrocortisone acetate as titrated powders significantly enhances its stability compared to capsule formulations. [] While not directly addressed in the provided research, employing strategies like microencapsulation, cyclodextrin complexation, or solid dispersion techniques could further enhance the stability, solubility, and ultimately, the bioavailability of fludrocortisone acetate.

A: A study on dogs with hypoadrenocorticism treated with fludrocortisone acetate found no significant difference in stabilization time between once-daily and twice-daily dosing. [] Interestingly, dogs that failed to stabilize on once-daily dosing and were switched to twice-daily dosing stabilized a median of one month later. [] This suggests that while dosing frequency might not inherently impact overall efficacy, individual patient responses should be considered for optimal management.

A: Yes, several studies utilize animal models to investigate the effects of fludrocortisone acetate. [, , , ] One study employed a rabbit model of ocular inflammation to evaluate the efficacy of topical mineralocorticoids, including fludrocortisone acetate. [] The results demonstrated that topical application of fludrocortisone acetate significantly reduced ocular inflammation in this model. []

A: Yes, a phase 1B clinical trial investigated the safety and tolerability of intravitreal fludrocortisone acetate injections in patients with geographical atrophy secondary to age-related macular degeneration. [] The study concluded that the treatment was safe and well-tolerated, with no significant changes in visual acuity or increased intraocular pressure observed. []

ANone: The provided research focuses primarily on the clinical applications and pharmacological properties of fludrocortisone acetate. [1-24] Resistance mechanisms and cross-resistance with other compounds are not addressed within this context.

A: While not extensively explored in the provided research, one study investigated the efficacy of topical fludrocortisone acetate in a rabbit model of ocular inflammation. [] This suggests that targeted drug delivery approaches, such as topical administration for localized effects, could be further explored to enhance its therapeutic potential in specific conditions.

A: Research suggests that monitoring urinary sodium excretion could be clinically relevant in managing patients with subarachnoid hemorrhage. [] A study found that early inhibition of natriuresis with fludrocortisone acetate, initiated in patients with increased urinary sodium excretion (>300 mEq/day) before hyponatremia occurred, effectively prevented symptomatic vasospasm. [] This highlights the potential of using urinary sodium excretion as a biomarker to guide fludrocortisone acetate therapy in this patient population.

A: Several studies highlight the use of high-performance liquid chromatography (HPLC) as a robust and reliable technique for quantifying fludrocortisone acetate in pharmaceutical formulations. [, ] One study describes a semiautomated HPLC system coupled with a miniaturized dissolution apparatus to determine the dissolution rate of fludrocortisone acetate tablets. [] This approach enables the analysis of low-dose oral solid dosage forms by reducing the required volume of dissolution medium. []

ANone: While not directly addressed in the provided research, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are routinely employed to quantify fludrocortisone acetate in biological matrices, such as plasma or serum, with high accuracy and precision.

A: A study investigating the environmental impact of fludrocortisone acetate found that exposure to environmentally relevant concentrations (6 and 42 ng/L) led to significant alterations in the circadian rhythm network in the zebrafish brain. [] Additionally, developmental and behavioral changes were observed in F1 embryos, even at these low concentrations. [] These findings underscore the potential ecological risks posed by pharmaceutical compounds like fludrocortisone acetate, warranting further investigation and mitigation strategies.

A: The dissolution rate of fludrocortisone acetate tablets is a critical factor influencing its bioavailability and, consequently, its therapeutic efficacy. [] A study employed a semiautomated HPLC system with a miniaturized dissolution apparatus to accurately assess the dissolution rate of fludrocortisone acetate tablets. [] This methodology enables researchers to evaluate the impact of formulation variables on drug release and optimize formulations for enhanced bioavailability. []

A: Several studies underscore the importance of validating analytical methods to ensure the accurate and reliable quantification of fludrocortisone acetate. [, , ] A study validating an HPLC method for determining fludrocortisone acetate content in tablets emphasized the importance of evaluating parameters like linearity, accuracy, precision, and specificity. [] Rigorous validation procedures guarantee the quality and reliability of analytical data generated during drug development and quality control processes.

ANone: While not explicitly detailed in the provided research, stringent quality control and assurance measures are paramount throughout the development, manufacturing, and distribution of fludrocortisone acetate to ensure its safety, efficacy, and consistency. This includes adhering to Good Manufacturing Practices (GMP) and conducting rigorous quality control tests on raw materials, intermediates, and finished products to meet predefined specifications.

ANone: The provided research primarily focuses on the clinical and pharmacological aspects of fludrocortisone acetate. [1-24] Specific details regarding its immunogenicity and potential to induce immunological responses are not addressed within the scope of these studies.

ANone: The provided research does not delve into the specifics of drug-transporter interactions involving fludrocortisone acetate. Further research would be required to elucidate the potential implications of such interactions on its pharmacokinetic profile and potential clinical significance.

ANone: The research provided primarily focuses on fludrocortisone acetate's clinical and pharmacological aspects, without explicitly addressing its biocompatibility or biodegradability. Further studies are needed to evaluate its long-term effects on biological systems and its environmental fate.

ANone: The provided research does not cover specific strategies for recycling or waste management of fludrocortisone acetate. As with many pharmaceuticals, proper disposal practices are crucial to minimize environmental contamination and potential risks.

ANone: The research highlights the importance of tools like HPLC and potentially LC-MS/MS for studying fludrocortisone acetate. Access to these analytical instruments, as well as animal models and well-characterized patient cohorts, are essential resources for advancing research in this field.

A: While the provided research does not delve into the historical development of fludrocortisone acetate, one study mentions its early clinical use in the 1950s for treating adrenal insufficiency, highlighting its long-standing role in managing this condition. []

A: The research presented highlights the interdisciplinary nature of fludrocortisone acetate research, spanning endocrinology, pharmacology, analytical chemistry, and environmental science. Collaborative efforts between these disciplines are crucial to fully understanding its therapeutic potential, safety profile, and environmental impact. For example, combining clinical observations with analytical chemistry techniques can lead to the identification of new biomarkers for predicting treatment response or monitoring adverse effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.